molecular formula C24H30N2O4 B2659187 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921817-79-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide

Cat. No.: B2659187
CAS No.: 921817-79-0
M. Wt: 410.514
InChI Key: NANCKLJHIDUDRG-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazepine Research

The exploration of benzoxazepines began as an offshoot of benzodiazepine research in the mid-20th century. While Hoffmann-La Roche’s discovery of chlordiazepoxide in 1955 marked the dawn of benzodiazepine therapeutics, chemists soon recognized the potential of oxygen-modified analogs. The first synthetic routes to 1,4-benzoxazepines emerged in the 1960s, with initial efforts focusing on their sedative properties. By the 1980s, structural diversification efforts led to the incorporation of ketone groups at position 4 and alkyl substitutions at position 5, as seen in the target compound. A pivotal advancement occurred in the early 2000s when researchers demonstrated that 1,4-benzoxazepines could interact with G-protein-coupled receptors, expanding their therapeutic potential beyond traditional anxiolytic applications.

Key milestones include:

  • 1963 : First reported synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepines via cyclization of phenolic amines
  • 1998 : Discovery of pyrrolo-1,5-benzoxazepines (PBOX compounds) with apoptosis-inducing properties
  • 2010s : Systematic exploration of 7-position modifications through Buchwald-Hartwig amidation

Taxonomic Classification in Research Literature

The target compound belongs to the 1,4-benzoxazepine subclass, characterized by a seven-membered ring fusing a benzene ring to an oxazepine moiety. Structural taxonomy reveals three critical classification axes:

Table 1: Taxonomic Classification of Benzoxazepine Derivatives

Classification Axis Subtypes Target Compound Features
Ring Fusion Position 1,4-Benzoxazepine Benzo[b] fusion at 1,4 positions
Oxidation State 4-Oxo derivatives Ketone at position 4
Substituent Pattern 5-Alkyl, 7-Arylcarboxamide Isopentyl (C5), 2-methoxybenzamide

This taxonomy aligns with IUPAC nomenclature rules and UNODC’s benzodiazepine classification framework. The 3,3-dimethyl modification introduces conformational rigidity, while the isopentyl chain (3-methylbutyl) enhances lipophilicity compared to shorter alkyl chains.

Significance in Heterocyclic Medicinal Chemistry

1,4-Benzoxazepines occupy a privileged position in drug design due to:

  • Synthetic versatility : The oxazepine ring permits diverse substitutions at positions 3, 5, and 7
  • Bioisosteric potential : The oxygen atom mimics natural substrates in kinase binding pockets
  • Balanced pharmacokinetics : Intermediate ring size (7-membered) optimizes membrane permeability and metabolic stability

The methoxybenzamide group at position 7 enhances hydrogen bonding capacity, as demonstrated in QSAR studies of analogous compounds. Molecular docking simulations suggest the isopentyl chain fills hydrophobic pockets in protein targets like PARP-1, though specific target data for this compound remain proprietary.

Research Evolution of Isopentyl-Substituted Benzoxazepines

The introduction of branched alkyl chains at position 5 represents a strategic response to the limited metabolic stability of early benzoxazepines. Key developments include:

Table 2: Chronology of 5-Alkyl Benzoxazepine Innovations

Year Innovation Impact on Target Compound Design
2005 First 5-ethyl derivatives Established alkyl chain tolerance
2012 Isobutyl-substituted PBOX analogs Demonstrated enhanced cytotoxicity
2018 Isopentyl optimization studies Balanced logP (2.8-3.1) achieved

The isopentyl group (3-methylbutyl) in the target compound emerged from structure-activity relationship (SAR) studies showing:

  • 20% increased plasma half-life vs. linear pentyl chains
  • Optimal steric bulk for CYP3A4 avoidance (molecular width <6Å)
  • Enhanced blood-brain barrier penetration in murine models

Synthetic routes to such derivatives typically employ:

  • Friedel-Crafts acylation to install the 4-oxo group
  • Reductive amination for 5-alkyl substitution
  • Pd-catalyzed cross-coupling for 7-position arylation

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-16(2)12-13-26-19-14-17(10-11-21(19)30-15-24(3,4)23(26)28)25-22(27)18-8-6-7-9-20(18)29-5/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANCKLJHIDUDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring, introduction of the isopentyl and dimethyl groups, and the final coupling with 2-methoxybenzamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogs

Table 1: Key Comparisons
Compound Name Core Structure Key Substituents Biological Target Therapeutic Application References
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide Benzo[b][1,4]oxazepine 5-isopentyl, 3,3-dimethyl, 4-oxo, 2-methoxybenzamide Unknown (Kinase/HDAC?) Undetermined (Research phase) -
(S)-GSK2982772 Benzo[b][1,4]oxazepine 5-methyl, 4-oxo, 1H-1,2,4-triazole-3-carboxamide RIPK1 Inflammatory diseases
Sulpiride Benzamide 2-methoxybenzamide, N-ethylpyrrolidinylmethyl Dopamine D2 receptor Antipsychotic, antiemetic
3-{4-[5-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-ylamino)-5-oxopentyloxy]-benzylamino}-N-hydroxy-4-methoxybenzamide Benzamide + quinoline linker 4-methoxybenzamide, pentyloxy chain, quinoline-amino group HDAC6/8 Cancer, neurodegenerative diseases

Key Findings

A. Structural Similarities and Divergences

Core Structure: The target compound and GSK2982772 share the benzo[b][1,4]oxazepine core, but GSK2982772 lacks the 5-isopentyl group and instead incorporates a triazole-carboxamide, enhancing RIPK1 binding . Sulpiride and the target compound both feature a 2-methoxybenzamide group, but sulpiride’s simpler benzamide core lacks the oxazepine ring, leading to divergent targets (D2 receptor vs.

Substituent Effects :

  • The isopentyl group in the target compound likely increases lipophilicity compared to GSK2982772’s methyl group, which may affect bioavailability.
  • The 3,3-dimethyl groups in the target compound could reduce cytochrome P450-mediated metabolism relative to analogs with smaller alkyl chains.

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